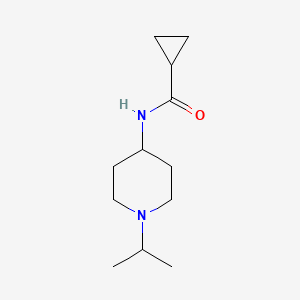![molecular formula C20H25FN2O3S B5178483 N~2~-(4-fluorobenzyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5178483.png)
N~2~-(4-fluorobenzyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-fluorobenzyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as FGIN-1-27, is a synthetic compound that has been extensively studied for its potential medicinal properties. FGIN-1-27 belongs to the class of NMDA receptor antagonists and has been shown to have a wide range of effects on the central nervous system.
Mécanisme D'action
FGIN-1-27 acts as an NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor. The NMDA receptor is involved in many important processes in the brain, including learning and memory. By blocking the activity of the NMDA receptor, FGIN-1-27 can prevent the overactivation of the receptor, which can lead to neuronal damage.
Biochemical and Physiological Effects:
FGIN-1-27 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which can contribute to neuroprotection. FGIN-1-27 has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FGIN-1-27 is its potency and specificity as an NMDA receptor antagonist. This makes it a valuable tool for studying the role of the NMDA receptor in various physiological and pathological processes. However, one limitation of FGIN-1-27 is its low solubility in water, which can make it difficult to administer in experiments.
Orientations Futures
There are several future directions for research on FGIN-1-27. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. FGIN-1-27 has also been shown to have potential as a treatment for neuropathic pain. Further research is needed to better understand the mechanisms underlying these effects and to determine the optimal dosing and administration strategies for FGIN-1-27.
Méthodes De Synthèse
The synthesis of FGIN-1-27 involves multiple steps, including the reaction of isobutylamine with 4-fluorobenzaldehyde to form the intermediate N~1~-isobutyl-4-fluorobenzylamine. This intermediate is then reacted with the sulfonyl chloride of 4-methylbenzenesulfonyl chloride to form the final product, FGIN-1-27.
Applications De Recherche Scientifique
FGIN-1-27 has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and spinal cord injury. FGIN-1-27 has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
Propriétés
IUPAC Name |
2-[(4-fluorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O3S/c1-15(2)12-22-20(24)14-23(13-17-6-8-18(21)9-7-17)27(25,26)19-10-4-16(3)5-11-19/h4-11,15H,12-14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZZDRGNKUIYJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)F)CC(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-methoxy-5-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]benzyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5178407.png)
![N,N'-[2,2-propanediylbis(2,6-dimethyl-4,1-phenylene)]bis[2-(1-piperidinyl)acetamide]](/img/structure/B5178413.png)
![1-[2-(3-fluorophenyl)ethyl]-5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5178416.png)
![5-[(2-biphenylylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5178423.png)

![1-{4-[(2-chloro-1-naphthyl)oxy]butyl}-4-methylpiperidine oxalate](/img/structure/B5178432.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5178440.png)
![1-[(2-chloro-5-methylphenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5178448.png)


![1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1,8,8-trimethyl-3-azabicyclo[3.2.1]oct-3-yl)-2-propanol](/img/structure/B5178477.png)

![ethyl 4-({[3-(benzoylamino)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5178485.png)
